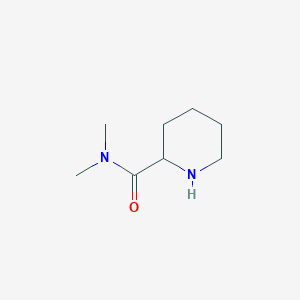

N,N-Dimethylpiperidine-2-carboxamide

Descripción

BenchChem offers high-quality N,N-Dimethylpiperidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylpiperidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

130497-29-9 |

|---|---|

Fórmula molecular |

C8H16N2O |

Peso molecular |

156.23 g/mol |

Nombre IUPAC |

N,N-dimethylpiperidine-2-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-10(2)8(11)7-5-3-4-6-9-7/h7,9H,3-6H2,1-2H3 |

Clave InChI |

NUYUOVYMORENER-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1CCCCN1 |

SMILES canónico |

CN(C)C(=O)C1CCCCN1 |

Origen del producto |

United States |

Synthesis and Isolation of N,N-Dimethylpiperidine-2-carboxamide: A Technical Guide

Executive Summary & Pharmacological Relevance

N,N-Dimethylpiperidine-2-carboxamide (also known as N,N-dimethylpipecolamide) is a highly versatile, privileged heterocyclic scaffold widely utilized in modern drug discovery. The piperidine ring provides a rigid, metabolically stable framework that optimally positions the carboxamide pharmacophore for hydrogen bonding and dipole interactions within biological targets.

Historically, derivatives of piperidine-2-carboxamides have demonstrated potent efficacy as µ-calpain inhibitors for neuroprotection [1], highly selective IL-17 modulators for autoimmune disorders [2], and Kv1.3 potassium channel blockers for immunosuppression [3]. The synthesis of this core building block requires strict control over reaction kinetics and chiral integrity, particularly when synthesizing specific enantiomers (e.g., the (2S)- or (2R)- configurations) from naturally occurring or synthetic pipecolic acid [4].

Retrosynthetic Strategy & Mechanistic Rationale

The direct amidation of unprotected piperidine-2-carboxylic acid (pipecolic acid) with dimethylamine is synthetically unviable due to the nucleophilicity of the secondary amine within the piperidine ring, which leads to uncontrolled polymerization and self-condensation.

To establish a self-validating, high-yield synthetic route, a two-step sequence is employed:

-

Amide Coupling: The secondary amine of the starting material must be masked using a tert-butyloxycarbonyl (Boc) protecting group. The resulting 1-Boc-piperidine-2-carboxylic acid is then activated and coupled with dimethylamine.

-

Acidolytic Deprotection: The Boc group is cleaved under strongly acidic conditions to yield the target molecule.

Causality in Reagent Selection

-

Coupling Reagent (HATU): Pipecolic acid is sterically hindered at the α-carbon. Traditional carbodiimides (like DCC) often result in slow kinetics and significant epimerization (racemization) at this chiral center. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected because the resulting 7-aza-1-hydroxybenzotriazole (HOAt) active ester undergoes rapid aminolysis, minimizing the lifespan of the epimerization-prone intermediate.

-

Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It serves a triple function: deprotonating the carboxylic acid, liberating dimethylamine from its hydrochloride salt, and maintaining the basic environment required for HATU activation.

-

Deprotection Reagent (TFA): Trifluoroacetic acid cleanly cleaves the Boc group via an E1-type mechanism, generating a tert-butyl cation and carbon dioxide. The gaseous byproduct drives the reaction forward, ensuring quantitative conversion.

Figure 1: Two-step synthetic workflow for N,N-Dimethylpiperidine-2-carboxamide.

Quantitative Data: Optimization of Amide Coupling

To validate the selection of HATU, empirical data comparing various coupling conditions for sterically hindered pipecolic acid derivatives is summarized below. HATU demonstrates superior yield and chiral retention compared to traditional reagents.

| Entry | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Epimerization (%) |

| 1 | EDC·HCl / HOBt | DIPEA | DCM | 12 | 75 | < 5.0 |

| 2 | HATU | DIPEA | DMF | 2 | 92 | < 1.0 |

| 3 | T3P (50% in EtOAc) | Et₃N | EtOAc | 16 | 85 | < 2.0 |

| 4 | DCC | DMAP | DCM | 24 | 60 | ~ 10.0 |

Table 1: Comparative efficiency of coupling reagents for the amidation of 1-Boc-piperidine-2-carboxylic acid.

Figure 2: Mechanistic pathway of HATU-mediated amide coupling.

Step-by-Step Experimental Methodologies

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that any deviations in reaction kinetics or reagent quality are identified immediately.

Protocol A: Synthesis of tert-butyl 2-(dimethylcarbamoyl)piperidine-1-carboxylate

Reagents & Stoichiometry:

-

1-Boc-piperidine-2-carboxylic acid: 1.0 equiv (e.g., 10.0 mmol, 2.29 g)

-

Dimethylamine hydrochloride: 1.5 equiv (15.0 mmol, 1.22 g)

-

HATU: 1.2 equiv (12.0 mmol, 4.56 g)

-

DIPEA: 3.0 equiv (30.0 mmol, 5.23 mL)

-

Anhydrous DMF: 50 mL (0.2 M)

Procedure:

-

Activation: Charge a dry, argon-purged round-bottom flask with 1-Boc-piperidine-2-carboxylic acid and anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature (20–25 °C). Rationale: 3.0 equivalents of base are required to neutralize the carboxylic acid (1 eq), neutralize the dimethylamine HCl salt (1.5 eq), and provide a catalytic basic excess (0.5 eq) for the coupling cycle.

-

Ester Formation: Add HATU in one single portion. The solution will rapidly transition to a pale yellow color, indicating the formation of the HOAt active ester. Stir for exactly 15 minutes.

-

Aminolysis: Add dimethylamine hydrochloride to the activated mixture. Stir the reaction at room temperature for 2 hours.

-

Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 228 [M-H]⁻) is absent, and the product mass (m/z 257.1 [M+H]⁺) is dominant.

-

Workup: Dilute the reaction mixture with Ethyl Acetate (150 mL). Wash the organic layer sequentially with 1M aqueous HCl (2 × 50 mL) to remove unreacted dimethylamine and DIPEA, followed by saturated aqueous NaHCO₃ (2 × 50 mL) to remove the HOAt byproduct and trace acidic impurities. Finally, wash with brine (50 mL).

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a viscous, pale-yellow oil.

Protocol B: Acidolytic Deprotection (Boc Cleavage)

Reagents & Stoichiometry:

-

tert-butyl 2-(dimethylcarbamoyl)piperidine-1-carboxylate: 1.0 equiv (e.g., 9.0 mmol, 2.30 g)

-

Trifluoroacetic Acid (TFA): 20% v/v in DCM

-

Anhydrous Dichloromethane (DCM): 36 mL

Procedure:

-

Preparation: Dissolve the crude intermediate from Protocol A in anhydrous DCM (36 mL) and cool the flask to 0 °C using an ice-water bath. Rationale: Cooling minimizes the risk of side reactions caused by the highly reactive tert-butyl cation generated during cleavage.

-

Cleavage: Add TFA (9 mL) dropwise over 10 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1.5 hours.

-

Validation Checkpoint 2: Perform an LC-MS analysis. Complete deprotection is confirmed by the total disappearance of m/z 257.1 and the emergence of a single sharp peak at m/z 157.1 [M+H]⁺. In ¹H-NMR, the intense singlet at ~1.40 ppm (9H, Boc group) must be completely absent.

-

Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and the bulk of the TFA. To azeotropically remove residual TFA, co-evaporate the resulting residue with Toluene (3 × 20 mL).

-

Final Product: The product is isolated as N,N-Dimethylpiperidine-2-carboxamide trifluoroacetate salt (a highly hygroscopic solid or thick oil).

-

(Optional Free-Basing): To obtain the free amine, dissolve the TFA salt in minimal DCM, stir with a basic ion-exchange resin (e.g., Amberlyst A21) for 1 hour, filter, and evaporate.

References

-

Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

- Fused imidazole derivatives as IL-17 modulators (WO2019138017A1)

- Aryl heterocyclic compounds as kv1.3 potassium shaker channel blockers (WO2021071802A1)

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Comprehensive Characterization and Synthetic Utility of N,N-Dimethylpiperidine-2-carboxamide in Medicinal Chemistry

Abstract As drug discovery pivots towards highly functionalized, sp³-rich heterocycles to improve clinical success rates, piperidine derivatives have become indispensable. N,N-Dimethylpiperidine-2-carboxamide (and its stereospecific (2S)-enantiomer) represents a highly versatile building block. By incorporating both a basic secondary amine and a hydrogen-bond-accepting tertiary amide, this scaffold fine-tunes the physicochemical properties of lead compounds. As a Senior Application Scientist, I have structured this guide to provide researchers with a deep dive into the chemical properties, stereoretentive synthetic workflows, and analytical characterization of this critical intermediate.

Physicochemical Properties & Structural Significance

The structural architecture of N,N-dimethylpiperidine-2-carboxamide features a saturated six-membered nitrogenous ring with a carboxamide substituent at the C2 position. The presence of the N,N-dimethyl moiety eliminates the hydrogen bond donor capacity of the amide, restricting it to a hydrogen bond acceptor. This modification is critical for increasing the lipophilicity and blood-brain barrier (BBB) permeability of downstream active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance in Drug Design |

| CAS Number | 130497-29-9 (Racemate)773047-06-6 (2S-isomer) | Stereospecificity is often required for target binding[1]. |

| Molecular Formula | C₈H₁₆N₂O | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |

| Molecular Weight | 156.23 g/mol | Ideal fragment size for fragment-based drug discovery (FBDD). |

| TPSA | 32.34 Ų | A TPSA < 90 Ų strongly correlates with high membrane and BBB permeability[2]. |

| Hydrogen Bond Donors | 1 (Secondary Amine) | Provides a focal point for subsequent functionalization (e.g., SNAr or Buchwald-Hartwig couplings). |

| Hydrogen Bond Acceptors | 2 (Amide O, Amine N) | Facilitates critical interactions with kinase hinge regions or ion channel pores. |

Applications in Modern Drug Development

The utility of N,N-dimethylpiperidine-2-carboxamide extends across multiple therapeutic areas. Its primary role is to act as a solubilizing group and a vector for directing molecular interactions within target binding pockets.

-

Kinase Inhibitors: The scaffold is a core component in the synthesis of inhibitors targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are implicated in autoimmune diseases and Parkinson's disease, respectively[3].

-

Ion Channel Modulators: It is heavily utilized in the development of Aryl heterocyclic compounds acting as Kv1.3 potassium shaker channel blockers, offering therapeutic avenues for T-cell mediated autoimmune disorders.

-

IL-17 Modulators: Fused imidazole derivatives incorporating this piperidine moiety have shown efficacy in modulating the IL-17 inflammatory pathway[4].

-

Opioid Receptor Ligands: Reduction of the carboxamide yields 2-(dimethylaminomethyl)piperidine, a pharmacophore essential for the binding affinity of novel kappa-opioid receptor agonists[5].

Figure 1: Pharmacological applications of N,N-Dimethylpiperidine-2-carboxamide in drug design.

Stereoretentive Synthetic Workflow

When synthesizing the (2S)-enantiomer, preserving the stereocenter at the C2 position is the most critical challenge. Base-catalyzed epimerization can easily occur during the activation of the carboxylic acid. Therefore, the choice of coupling reagents is not arbitrary; it is a matter of synthetic integrity.

Figure 2: Stereoretentive synthetic workflow for N,N-Dimethylpiperidine-2-carboxamide.

Protocol 1: Stereoretentive Amide Coupling and Deprotection

This protocol is designed as a self-validating system. Do not proceed to deprotection until Step 3 is analytically confirmed.

Step 1: Acid Activation Dissolve 1.0 eq of (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Causality: HATU is selected over standard EDC/HOBt because the HOAt leaving group generated by HATU forms a highly reactive ester that undergoes rapid aminolysis. This speed minimizes the lifetime of the activated intermediate, drastically reducing the risk of oxazolone formation and subsequent racemization at the C2 position.

Step 2: Aminolysis Stir the mixture at 0 °C for 15 minutes to ensure complete activation, then add 1.5 eq of Dimethylamine hydrochloride. Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Validation & Workup Self-Validation Check: Quench a 10 µL aliquot in 1 mL of Acetonitrile and analyze via LC-MS. The presence of the m/z 257.2 [M+H]⁺ peak confirms the formation of the Boc-protected intermediate. Dilute the reaction with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and urea byproducts. Dry over Na₂SO₄ and concentrate.

Step 4: Deprotection Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour. Causality: TFA selectively cleaves the Boc group via the formation of a stable tert-butyl cation. To prevent residual TFA from interfering with downstream biological assays (TFA salts can cause false positives in cellular assays), the product must be free-based using a basic ion-exchange resin (e.g., Amberlyst A21) or partitioned in DCM/1M NaOH before final isolation.

Analytical Characterization Workflow

Robust characterization ensures that no epimerization occurred during synthesis and that the compound is free of residual coupling reagents[6].

Protocol 2: LC-MS and NMR Validation

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 3 minutes.

-

Detection: ESI+ mode.

-

Expected Result: A sharp peak eluting early in the gradient (due to high polarity) with an observed mass of m/z 157.2 [M+H]⁺ .

-

Self-Validation Check: Always run a blank injection (Mobile Phase A) immediately prior to the sample to rule out column carryover, which is common with highly basic amines.

2. Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃ or DMSO-d₆.

-

Diagnostic Peaks:

-

The N,N-dimethyl protons typically appear as two distinct singlets (or a broadened singlet) around 2.9 - 3.1 ppm (6H). This is due to the restricted rotation around the C-N partial double bond of the amide.

-

The chiral C2 proton appears as a multiplet around 3.4 - 3.6 ppm (1H).

-

The secondary amine proton (NH) is highly solvent-dependent and may exchange out if trace moisture is present, but typically appears as a broad singlet around 2.0 - 2.5 ppm .

-

References

-

Molaid, "(2S)-N,N-dimethylpiperidine-2-carboxamide | 130497-29-9",[Link]

- Google Patents, "WO2021071802A1 - Aryl heterocyclic compounds as Kv1.3 potassium shaker channel blockers",

- Google Patents, "WO2019138017A1 - Fused imidazole derivatives as IL-17 modul

- Google Patents, "EP2699572A1 - Heterocyclic compounds as kinase inhibitors",

Sources

- 1. (2S)-N,N-dimethylpiperidine-2-carboxamide - CAS号 130497-29-9 - 摩熵化学 [molaid.com]

- 2. 130497-29-9(N,N-dimethylpiperidine-2-carboxamide) | Kuujia.com [kuujia.com]

- 3. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]

- 4. WO2019138017A1 - Fused imidazole derivatives as il-17 modulators - Google Patents [patents.google.com]

- 5. (2S)-N,N-二甲基-2-哌啶甲胺二盐酸盐 - CAS号 112419-07-5 - 摩熵化学 [molaid.com]

- 6. WO2019138017A1 - Fused imidazole derivatives as il-17 modulators - Google Patents [patents.google.com]

The Piperidine Carboxamide Motif: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Scaffold

Abstract

The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals, prized for its favorable physicochemical properties and synthetic tractability. When functionalized with a carboxamide group, it forms the piperidine carboxamide scaffold, a "privileged" structure that has given rise to a remarkable diversity of therapeutic agents. This guide provides a technical overview for researchers and drug development professionals, charting the historical journey from early discoveries in central nervous system (CNS) agents to its modern application in targeted cancer therapy and beyond. We will explore the causality behind key experimental choices, detail synthetic methodologies, and examine the structure-activity relationships (SAR) that have guided the evolution of this critical pharmacophore.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocycles are foundational to modern pharmacology, with scaffolds like piperidine being among the most frequently observed ring systems in FDA-approved drugs.[1] The piperidine structure is favored for its ability to confer advantageous properties such as aqueous solubility, metabolic stability, and three-dimensional character, which allows for precise vectoral presentation of pharmacophoric elements to biological targets.

The addition of a carboxamide group (-C(=O)NH₂) introduces a key functional handle. The amide bond is relatively stable in vivo and its hydrogen bond donor and acceptor capabilities provide a powerful means to anchor a molecule within a protein's binding site. This combination of a versatile, conformationally-defined ring and a potent binding group makes the piperidine carboxamide a cornerstone of medicinal chemistry.[2] Its derivatives have found application as antipsychotics, antivirals, anticancer agents, and analgesics, demonstrating the scaffold's remarkable versatility.[1]

Early Discoveries: From CNS Modulation to Targeted Action

The story of piperidine in medicinal chemistry is deeply intertwined with the pioneering work of Dr. Paul Janssen and his team. While not a direct carboxamide, the discovery of the potent antipsychotic Haloperidol in 1958 was a landmark event that solidified the importance of the 4-substituted piperidine core.[3][4] Haloperidol's development emerged from systematic structure-activity relationship (SAR) investigations of the analgesic pethidine.[5] Chemists at Janssen Pharmaceutica strategically replaced a part of the pethidine structure with a butyrophenone group, leading to compound R-1625, later named haloperidol.[5] This discovery demonstrated that subtle modifications to the piperidine scaffold could dramatically shift biological activity from analgesia to potent neuroleptic action, specifically through high-affinity antagonism of the dopamine D2 receptor.[6][7]

This early work on CNS agents laid the conceptual groundwork for exploring the chemical space around the piperidine ring. It highlighted the value of the scaffold in creating drugs that could effectively cross the blood-brain barrier and interact with complex neurological targets. The lessons learned from the development of butyrophenones and the fentanyl family of analgesics, which also feature a 4-substituted piperidine, spurred broader investigation into what other therapeutic activities could be achieved with this versatile core.[8]

Key Therapeutic Applications & Structure-Activity Relationships (SAR)

The adaptability of the piperidine carboxamide scaffold is best illustrated by its successful application across diverse therapeutic areas. The following examples showcase how medicinal chemists have tailored the core structure to achieve potency and selectivity for different biological targets.

Case Study 1: TRPV1 Antagonists for Pain Management

The Transient Receptor Potential Vanilloid-1 (TRPV1) is an ion channel that plays a critical role in pain sensation. Its activation by stimuli like heat, acid, or capsaicin leads to the transmission of pain signals.[9] Consequently, TRPV1 antagonists are an attractive target for developing new analgesics. A series of piperidine carboxamides were developed as potent TRPV1 antagonists.[10][11]

SAR studies revealed crucial insights for optimizing potency. A key publication from 2008 detailed the exploration of substituents on a benzoxazinone-piperidine carboxamide core.[11] The data demonstrates a clear relationship between the chemical nature of the substituent and the compound's ability to inhibit TRPV1 function.

Table 1: SAR of Piperidine Carboxamide-Based TRPV1 Antagonists

| Compound | R-Group (Substitution on Phenyl Ring) | Functional Potency (IC₅₀, nM)[11] |

|---|---|---|

| 9 | H | 1810 |

| 11 | 3-Chloro | 190 |

| 17 | 2-Bromo | 160 |

| 19 | 2-Methyl | 150 |

| 23 | 2-Methyl, 3-Chloro | 100 |

| 25 | 4-t-Butyl | 90 |

Data extracted from Cheung et al., Bioorg. Med. Chem. Lett. 2008.[11]

Causality Behind Experimental Choices: The SAR table clearly shows that adding small, lipophilic groups to the phenyl "tail" region of the molecule enhances potency. The initial hit (Compound 9) was weak. By adding a single chloro group (Compound 11), potency increased nearly 10-fold. Further optimization with bromo and methyl groups (Compounds 17 and 19) led to further improvements. The combination of methyl and chloro groups (Compound 23) and the introduction of a bulky t-butyl group (Compound 25) yielded the most potent compounds in this series. This systematic exploration demonstrates that increasing the hydrophobic interactions in a specific region of the binding pocket is key to improving antagonist activity.

TRPV1 Signaling Pathway

Activation of the TRPV1 channel allows an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the neuron and initiates an action potential.[12] This calcium influx also triggers several downstream signaling cascades, including those mediated by Protein Kinase A (PKA) and Protein Kinase C (PKC), which can sensitize the channel and amplify the pain signal.[13] Piperidine carboxamide antagonists physically block the ion pore or bind to an allosteric site, preventing this initial cation influx and thereby blocking the entire downstream signaling cascade.

Case Study 2: ALK Inhibitors for Cancer Therapy

A more recent and highly impactful application of the piperidine carboxamide scaffold is in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors for non-small-cell lung cancer (NSCLC).[6] ALK is a receptor tyrosine kinase; in certain cancers, a chromosomal rearrangement creates a fusion gene (like EML4-ALK) that results in a constitutively active kinase, driving tumor growth.[14]

In 2012, a piperidine carboxamide was identified as a novel and potent ALK inhibitor from a high-throughput screen.[15][16] This initial hit was unique because it bound to the kinase in an unusual conformation, revealing a new pocket that could be exploited for inhibitor design.[15] This discovery led to the rapid development of second-generation ALK inhibitors, such as Ceritinib (LDK378) , which features a piperidine carboxamide core.[17][18] Ceritinib proved to be highly potent and was effective in patients who had developed resistance to the first-generation inhibitor, crizotinib.[19]

The mechanism involves blocking the ATP-binding site of the ALK kinase, thereby preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival, such as those in the PI3K/AKT and MEK/ERK pathways.[18]

Experimental Protocols: Synthesis of a Core Scaffold

The synthesis of piperidine carboxamides can be achieved through various routes. A common and reliable method involves the amide coupling of a protected piperidine carboxylic acid, followed by deprotection. The following protocol describes the synthesis of a foundational building block, Piperidine-3-carboxamide.

Workflow: Synthesis of Piperidine-3-carboxamide

Step-by-Step Methodology

This protocol is a representative example based on established amide coupling and deprotection procedures. It should be adapted and optimized for specific substrates and scales.

Step 1: Amide Coupling to form N-Boc-piperidine-3-carboxamide

-

Reaction Setup: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Amidation: Add a solution of ammonia in methanol (e.g., 7N solution, 2.0 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-piperidine-3-carboxamide.

Step 2: Boc Deprotection to form Piperidine-3-carboxamide

-

Reaction Setup: Dissolve the crude N-Boc-piperidine-3-carboxamide from the previous step in DCM.

-

Acidolysis: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates complete removal of the Boc protecting group.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. Dissolve the residue in water and basify to a pH of ~10 with a suitable base (e.g., NaOH solution).

-

Extraction and Purification: Extract the aqueous layer multiple times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Piperidine-3-carboxamide. The product can be further purified by silica gel chromatography or recrystallization if necessary.

Future Directions and Conclusion

The piperidine carboxamide scaffold continues to be a fertile ground for drug discovery. Current research is exploring its use in novel areas, including as selective histone deacetylase (HDAC) inhibitors and as potential treatments for infectious diseases like malaria.[20] The inherent drug-like properties of the piperidine ring, combined with the robust and versatile chemistry of the carboxamide group, ensure that this structural motif will remain a mainstay in the medicinal chemist's toolbox.

From its roots in the foundational discoveries of CNS-acting agents to its modern role in precision oncology, the history of the piperidine carboxamide is a testament to the power of systematic chemical exploration. By understanding the historical context, key structure-activity relationships, and synthetic strategies associated with this scaffold, researchers are well-equipped to continue innovating and developing the next generation of therapeutics.

References

- Benchchem. Piperidine-3-carbothioamide: A Versatile Fragment in Modern Drug Discovery. Available at: https://www.benchchem.com/pro-frag-library/piperidine-3-carbothioamide

- Benchchem. A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. Available at: https://www.benchchem.com/product/B028982/technical-guide

- Wikipedia. Haloperidol. Available at: https://en.wikipedia.org/wiki/Haloperidol

- Kong, X., Pan, P., Li, D., Tian, S., Li, Y., & Hou, T. (2015). Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors. Physical Chemistry Chemical Physics, 17(8), 6098-6113. Available at: https://pubs.rsc.org/en/content/articlelanding/2015/cp/c4cp05440g

- Cheung, W. S., Calvo, R. R., Tounge, B. A., Zhang, S. P., Stone, D. R., Brandt, M. R., ... & Player, M. R. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 18(16), 4569-4572. Available at: https://pubmed.ncbi.nlm.nih.gov/18662879/

- UKEssays. (2020). Haloperidol: Discovery, Structure and Mechanisms. Available at: https://www.ukessays.com/essays/biology/haloperidol-discovery-structure-and-mechanisms.php

- Bryan, M. C., Whittington, D. A., Kroeplien, B., Hare, B., Gessier, F., Fae, M., ... & Harris, J. L. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of medicinal chemistry, 55(4), 1688-1697. Available at: https://pubmed.ncbi.nlm.nih.gov/22260211/

- ResearchGate. (n.d.). Transient receptor potential vanilloid 1 (TRPV1) signaling. [Image]. Available at: https://www.researchgate.

- Ma, T., Liu, C., He, Z., Wei, S., & Li, J. (2023). TRPV1 from the TRP family: Structure, function, implication in autoimmune diseases and potential therapies. Frontiers in Immunology, 14, 1205841. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10330030/

- ResearchGate. (n.d.). General outline of TRPV1 channels' role in signaling pathways that regulate vascular and visceral functions. [Image]. Available at: https://www.researchgate.

- Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-72. [PDF available via ResearchGate]. Available at: https://www.researchgate.net/publication/23199859_Discovery_of_piperidine_carboxamide_TRPV1_antagonists

- Wikipedia. TRPV1.

- ResearchGate. (n.d.). The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. Available at: https://www.researchgate.net/publication/259441113_The_consolidation_of_neuroleptic_therapy_Janssen_the_discovery_of_haloperidol_and_its_introduction_into_clinical_practice

- Janssen, P. (1986). The “Social Chemistry” of Pharmacological Discovery: The Haloperidol Story. An Interview with Dr. Paul Janssen, January 21, 1986. The Psychopharmacology Bulletin, 22(3), 859-863. Available at: https://neuroscience.mssm.edu/davis/pdf/p/PsychopharmBull_22_859_1986.pdf

- Eiden, M. V., & Eiden, L. E. (2017). Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience, 8(3), 443-450. Available at: https://pubs.acs.org/doi/10.1021/acschemneuro.6b00424

- Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. SciSpace. Available at: https://typeset.io/papers/discovery-of-piperidine-carboxamide-trpv1-antagonists-2l58j2k1g0

- Galkin, A. V., & Guk, D. A. (2014). Design and Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors. RSC Medicinal Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2014/md/c4md00109e

- ACS Publications. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jm2016197

- Islam, M. S. (Ed.). (2017). TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. NCBI Bookshelf. Available at: https://www.ncbi.nlm.nih.gov/books/NBK525380/

- HIDA. (2014). Ceritinib: A potent second- generation ALK inhibitor for non-small-cell lung cancer. HIDA. Available at: https://hida-demo.org/ceritinib-a-potent-second-generation-alk-inhibitor-for-non-small-cell-lung-cancer/

- Academia.edu. (n.d.). Synthesis and evaluation of thiazole carboxamides as vanilloid receptor 1 (TRPV1) antagonists. Available at: https://www.academia.edu/37397223/Synthesis_and_evaluation_of_thiazole_carboxamides_as_vanilloid_receptor_1_TRPV1_antagonists

- Wikipedia. Piperidine. Available at: https://en.wikipedia.org/wiki/Piperidine

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: https://www.jocpr.

- Gerber, D. E., Gandhi, L., & Costa, D. B. (2015). Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer. Journal of the advanced practitioner in oncology, 6(1), 53–57. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4319808/

- EvitaChem. (n.d.). N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. Available at: https://www.evitachem.com/product/n-4-acetylphenyl-1-methyl-1h-pyrazole-5-carboxamide

- Polish Journal of Chemical Technology. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. 26(3), 1-7. Available at: https://sciendo.com/article/10.2478/pjct-2024-0023

- Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/39680630/

- Ardini, E., & Faiola, S. (2014). Ceritinib as a promising therapy for ALK related diseases. Translational lung cancer research, 3(3), 195–197. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4367697/

- Journal of Chemical Health Risks. (n.d.). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Available at: http://jchr.org/en/article/synthesis-of-some-new-n-acetylated-pyrazoline-derivatives-via-the-efficient-one-pot-reaction-by-using-p-toluenesulfonic-acid

- Clinical Leader. (2014). Novartis Reports Positive Trial Results For LDK378 In ALK+ NSCLC. Available at: https://www.clinicalleader.com/doc/novartis-reports-positive-trial-results-for-ldk-in-alk-nsclc-0001

- Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 28(3), 1369. Available at: https://www.mdpi.com/1420-3049/28/3/1369

Sources

- 1. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 2. Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Haloperidol - Wikipedia [en.wikipedia.org]

- 4. ukessays.com [ukessays.com]

- 5. researchgate.net [researchgate.net]

- 6. Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 9. TRPV1 - Wikipedia [en.wikipedia.org]

- 10. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TRPV1 from the TRP family: Structure, function, implication in autoimmune diseases and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Ceritinib: A potent second- generation ALK inhibitor for non-small-cell lung cancer [massgeneral.org]

- 19. Ceritinib as a promising therapy for ALK related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of N,N-Dimethylpiperidine-2-carboxamide Under Acidic Conditions

Foreword: The Imperative of Amide Stability in Modern Drug Development

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals, from antibiotics like penicillin to complex biologics. Its inherent stability is a double-edged sword; while it provides the structural rigidity often required for pharmacological activity, this same stability can pose challenges for predicting degradation pathways and ensuring product shelf-life.[1] Understanding the circumstances under which an amide bond might fail is not merely an academic exercise—it is a critical component of drug development mandated by regulatory bodies worldwide.[2] Forced degradation studies, which intentionally stress a drug substance, are essential for revealing potential degradation pathways, identifying impurities, and developing the stability-indicating analytical methods that safeguard patient health.[2][3][4]

This guide provides a focused examination of N,N-Dimethylpiperidine-2-carboxamide, a tertiary amide, under acidic stress conditions. For researchers, formulation scientists, and analytical chemists, this document offers a synthesis of mechanistic theory, practical experimental design, and field-proven insights to confidently assess the stability of this and structurally related molecules.

Section 1: Mechanistic Underpinnings of Acid-Catalyzed Amide Hydrolysis

Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.[1] Consequently, their hydrolysis requires forcing conditions, such as the presence of a strong acid or base and heat.[5]

The General Acid-Catalyzed Pathway

The acid-catalyzed hydrolysis of an amide is a classic example of nucleophilic acyl substitution. The reaction mechanism proceeds through several key steps, as illustrated below.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by an acid (H₃O⁺). This step is crucial because it renders the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water. Protonation occurs on the oxygen rather than the nitrogen because the resulting cation is resonance-stabilized.[1]

-

Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking oxygen to the nitrogen atom of the original amide group. This converts the amino group into a better leaving group (an amine or ammonia).

-

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine as a leaving group.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the carboxylic acid product and regenerate the acid catalyst.

Structural Considerations for N,N-Dimethylpiperidine-2-carboxamide

N,N-Dimethylpiperidine-2-carboxamide is a tertiary amide, a class of compounds known to be particularly resistant to hydrolysis.[6][7] This heightened stability is primarily due to two factors:

-

Electronic Effects: The two methyl groups on the nitrogen atom are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon.

-

Steric Hindrance: This is the more significant factor. The bulky piperidine ring and the two N-methyl groups create considerable steric crowding around the carbonyl carbon.[8] This physically obstructs the approach of the water nucleophile, slowing the rate of formation of the tetrahedral intermediate.[8][9]

The degradation of N,N-Dimethylpiperidine-2-carboxamide under acidic conditions is therefore expected to yield piperidine-2-carboxylic acid and dimethylamine, but at a slower rate compared to less hindered amides.

Figure 1: Acid-Catalyzed Hydrolysis of a Tertiary Amide.

Section 2: Experimental Design for Stability Assessment

A robust assessment of stability requires a systematic and well-controlled experimental approach. The following protocols outline the necessary steps for a comprehensive forced degradation study.

Core Principle: The Forced Degradation Study

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. Its purpose is multifold:

-

Pathway Elucidation: To identify the likely degradation products that could form under normal storage conditions over a long period.[2]

-

Method Development: To generate these degradants in sufficient quantities to develop and validate a "stability-indicating" analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradants.[2]

-

Molecular Insight: To reveal the intrinsic stability of the molecule and its susceptibility to specific types of degradation (e.g., hydrolysis, oxidation).[3][4]

Regulatory guidelines suggest that a desirable level of degradation is between 5-20%.[2] Less than 5% may not be sufficient to identify degradants, while more than 20% can lead to secondary degradation, complicating pathway analysis.

Protocol 1: Acidic Forced Degradation Workflow

This protocol provides a standardized workflow for subjecting N,N-Dimethylpiperidine-2-carboxamide to acidic stress.

Materials:

-

N,N-Dimethylpiperidine-2-carboxamide (API)

-

Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions

-

Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions

-

HPLC-grade Acetonitrile (ACN) and Water

-

Volumetric flasks, pipettes, and vials

-

pH meter

-

Heating block or water bath

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve the API in a suitable solvent (e.g., a 50:50 mixture of ACN:Water) to create a stock solution of known concentration, typically 1 mg/mL. The use of an organic co-solvent is often necessary for initial dissolution before dilution into aqueous stress media.

-

Stress Sample Preparation:

-

Pipette a known volume of the stock solution into a volumetric flask.

-

Add an equal volume of 1.0 M HCl.

-

Dilute to the final volume with water to achieve the target API concentration (e.g., 100 µg/mL) and a final acid concentration of 0.1 M HCl.

-

Causality Check: Starting with a higher acid concentration (e.g., 1.0 M HCl) and heating (e.g., 60-80°C) is a common starting point. If degradation is too rapid, the acid concentration, temperature, or time can be reduced. Conversely, if no degradation is observed, conditions should be made more stringent.

-

-

Incubation: Place the stress sample in a heating block or water bath set to a specific temperature (e.g., 80°C). Collect aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Control Sample: Prepare a control sample by diluting the stock solution with the same solvent mixture to the same final concentration but without adding acid. Keep this sample at room temperature or refrigerated.

-

Neutralization: Before analysis, it is critical to neutralize the aliquots taken from the stress sample. Add an equimolar amount of NaOH to quench the degradation reaction. For example, add 1 mL of 0.1 M NaOH to a 1 mL aliquot of the 0.1 M HCl stress sample. This prevents further degradation from occurring on the autosampler of the HPLC.

-

Analysis: Analyze the neutralized stressed samples and the control sample using a validated stability-indicating HPLC method (see Protocol 2.3).

Protocol 2: Stability-Indicating HPLC Method Development

The goal is to develop a method that separates the intact API from its primary degradants (piperidine-2-carboxylic acid and dimethylamine) and any other potential impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[10]

Starting HPLC Parameters:

-

Instrument: HPLC system with UV or Mass Spectrometry (MS) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point for polar compounds.[11]

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid modifier helps to produce sharp peak shapes for amine-containing compounds by suppressing the interaction of free silanol groups on the column packing.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

-

Detector: UV detector at an appropriate wavelength (e.g., 210 nm or based on the UV spectrum of the API). An MS detector provides superior specificity and aids in the identification of unknown degradation peaks.[10][12]

-

Injection Volume: 10 µL.

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is fit for purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The key validation experiment for a stability-indicating method is peak purity analysis (using a Diode Array Detector or MS) to confirm that the API peak is not co-eluting with any degradants.

Figure 2: Experimental Workflow for Forced Degradation Study.

Section 3: Data Presentation and Interpretation

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on N,N-Dimethylpiperidine-2-carboxamide, demonstrating its stability profile under various acidic conditions.

| Condition ID | Acid Concentration | Temperature (°C) | Time (hours) | % Degradation of API | Major Degradant Peak Area* |

| A-1 | 0.1 M HCl | 60 | 24 | 2.1% | 15,400 |

| A-2 | 0.1 M HCl | 80 | 24 | 8.5% | 68,900 |

| A-3 | 1.0 M HCl | 60 | 24 | 12.3% | 101,200 |

| A-4 | 1.0 M HCl | 80 | 24 | 45.8% | 395,600 |

| C-1 (Control) | None | 25 | 24 | < 0.1% | Not Detected |

*Arbitrary units corresponding to the primary degradant, piperidine-2-carboxylic acid.

Interpretation of Results

-

Effect of Temperature: Comparing conditions A-1 and A-2 (or A-3 and A-4), it is evident that temperature significantly accelerates the rate of hydrolysis, as expected for most chemical reactions.

-

Effect of Acid Concentration: A comparison between A-2 and A-4 shows that increasing the acid concentration from 0.1 M to 1.0 M at a constant temperature dramatically increases the extent of degradation. This confirms the reaction is acid-catalyzed.[13]

-

Degradation Pathway: The consistent appearance of a major degradant peak (identified via LC-MS as piperidine-2-carboxylic acid) across all stress conditions confirms the primary degradation pathway is hydrolysis of the amide bond.

-

Stability Profile: The data collectively indicate that N,N-Dimethylpiperidine-2-carboxamide is relatively stable in mildly acidic conditions at moderate temperatures but is susceptible to significant degradation under harsher acidic environments (higher acid concentration and temperature). Condition A-2 (0.1 M HCl, 80°C, 24h) or A-3 (1.0 M HCl, 60°C, 24h) would be suitable for generating an appropriate level of degradants for analytical method validation.

Section 4: Conclusion and Best Practices

This guide has detailed the mechanistic basis and experimental framework for assessing the stability of N,N-Dimethylpiperidine-2-carboxamide under acidic conditions. The inherent stability of its tertiary amide structure, conferred largely by steric hindrance, necessitates the use of stringent conditions in forced degradation studies to elicit a meaningful response.

Key Takeaways for the Practicing Scientist:

-

Systematic Approach: Vary acid concentration, temperature, and time systematically to map the degradation profile.

-

Method Specificity is Paramount: The cornerstone of any stability study is a validated, stability-indicating analytical method capable of separating all relevant species.

-

Quench the Reaction: Always neutralize acidic (or basic) samples before HPLC analysis to prevent on-instrument degradation and ensure accurate quantification.

-

Identify Your Degradants: Use mass spectrometry to confidently identify degradation products and confirm the proposed degradation pathway.

By adhering to these principles and employing the protocols outlined herein, researchers can generate high-quality, reliable stability data that is crucial for advancing drug development programs and ensuring the safety and efficacy of pharmaceutical products.

References

- Fiveable. (2025, August 15). Hydrolysis of Amides Definition - Organic Chemistry II Key...

- Oleszczuk, N., & Ciesielski, W. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. National Center for Biotechnology Information.

- Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

- ResearchGate. (n.d.). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.

- Yang, Y., & Shock, E. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC. National Center for Biotechnology Information.

- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test.

- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

- Bender, M. L. (1960).

- University of Calgary. (n.d.). Ch20 : Amide hydrolysis.

- University of Leeds. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.

- Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.

- S. S. Chemical Society. (n.d.). Amide Activation in Ground and Excited States.

- Gotor, V., & Gotor-Fernández, V. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.

- Tourand, J., & Croué, J. P. (2019). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.

- Tourand, J., & Croué, J. P. (2019). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.

- Tourand, J., & Croué, J. P. (2019). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.

- Rambhau P. Gore, et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. acdlabs.com [acdlabs.com]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. arkat-usa.org [arkat-usa.org]

- 8. fiveable.me [fiveable.me]

- 9. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Synthesis of Chiral N,N-Dimethylpiperidine-2-carboxamide: A Technical Guide for Process Chemists

Executive Summary

(2S)-N,N-Dimethylpiperidine-2-carboxamide is a privileged chiral scaffold and a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural core—a chiral pipecolamide—is ubiquitous in the development of long-acting local anesthetics (such as levobupivacaine and ropivacaine analogs)[1] and selective 5-HT2C receptor modulators[2]. Achieving high enantiomeric excess (ee > 99%) during its synthesis is paramount, as the stereochemistry at the C2 position of the piperidine ring dictates both the pharmacological efficacy and the toxicological profile of the downstream APIs. This whitepaper details the mechanistic rationale, retrosynthetic strategies, and validated experimental protocols for the stereoselective synthesis of this crucial chiral building block.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of chiral α-amino acid amides is notoriously susceptible to racemization. When activating the carboxylic acid of pipecolic acid (piperidine-2-carboxylic acid) for amidation, the intermediate can rapidly cyclize into an oxazolone (azlactone) in the presence of a base. The α-proton of this oxazolone is highly acidic, leading to rapid deprotonation and subsequent racemization before the amine nucleophile (dimethylamine) can attack.

To circumvent this thermodynamic trap, two primary retrosynthetic pathways are employed:

-

Chiral Pool Synthesis : Utilizing enantiopure L-pipecolic acid. The secondary amine must be protected (typically as a tert-butyloxycarbonyl, Boc, group) to prevent self-condensation. Coupling reagents that suppress oxazolone formation, such as EDC/HOBt or 3[3], must be used to preserve stereochemical integrity.

-

Asymmetric Hydrogenation : Starting from the achiral N,N-dimethylpicolinamide, a chiral transition metal catalyst is used to stereoselectively reduce the pyridine ring. This route is highly atom-economical but mechanistically challenging due to the aromatic stabilization energy of pyridine and the potential for catalyst poisoning by the basic piperidine nitrogen.

Caption: Retrosynthetic strategies for (2S)-N,N-dimethylpiperidine-2-carboxamide.

Route A: Chiral Pool Synthesis (The Industry Standard)

The chiral pool approach remains the most robust method for industrial scale-up. By starting with commercially available L-pipecolic acid, the stereocenter is already established. The critical challenge is preserving this stereocenter during the amidation step.

Causality in Reagent Selection:

-

Protection (Boc₂O) : The secondary amine of pipecolic acid is more nucleophilic than dimethylamine. Without protection, polymerization or undesired side reactions occur.

-

Coupling Reagent (EDC·HCl / HOBt) : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the acid, but the resulting O-acylisourea is prone to racemization. The addition of Hydroxybenzotriazole (HOBt) rapidly converts the O-acylisourea into an active OBt ester, which resists oxazolone formation and undergoes smooth aminolysis with dimethylamine.

Caption: Step-by-step workflow for the chiral pool synthesis of the target amide.

Route B: Catalytic Asymmetric Hydrogenation (The Atom-Economical Frontier)

For process chemistry aiming at zero-waste and high atom economy, the asymmetric hydrogenation of N,N-dimethylpicolinamide is a highly attractive, albeit complex, alternative.

Mechanistic Insights: The reduction of the pyridine ring requires overcoming a resonance energy of ~107 kJ/mol. Furthermore, the resulting piperidine product is a strong Lewis base that can coordinate to the metal center, leading to catalyst deactivation. To achieve high enantioselectivity, 4[4] bearing rigid spiro or carbohydrate-functionalized ligands are utilized. The reaction is typically conducted under high hydrogen pressure (50-100 bar) in acidic media (e.g., adding stoichiometric amounts of HCl or using fluorinated solvents) to protonate the resulting piperidine, thereby preventing catalyst poisoning.

Quantitative Data & Yield Analysis

The following table summarizes the comparative metrics of the two synthetic routes based on typical process development data.

| Metric | Route A: Chiral Pool (L-Pipecolic Acid) | Route B: Asymmetric Hydrogenation |

| Overall Yield | 75 - 82% (over 3 steps) | 85 - 95% (over 1 step from picolinamide) |

| Enantiomeric Excess (ee) | > 99% (Retention of configuration) | 88 - 95% (Requires chiral crystallization) |

| Atom Economy | Low to Moderate (Protecting groups used) | High (Direct addition of H₂) |

| Scalability | Excellent (Standard batch reactors) | Moderate (Requires high-pressure autoclaves) |

| Primary Cost Driver | Coupling reagents (EDC/HOBt) | Chiral transition metal catalysts (Ir/Rh) |

Experimental Methodologies: Self-Validating Protocol for Route A

This protocol describes the robust three-step synthesis of (2S)-N,N-dimethylpiperidine-2-carboxamide from L-pipecolic acid, engineered to prevent racemization.

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid

-

Initialization : In a 500 mL round-bottom flask, dissolve L-pipecolic acid (10.0 g, 77.4 mmol) in a mixture of 1N NaOH (85 mL) and 1,4-dioxane (85 mL).

-

Reaction : Cool the solution to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 18.6 g, 85.1 mmol) dropwise over 30 minutes.

-

Propagation : Remove the ice bath and stir the mixture at room temperature for 12 hours.

-

Work-up : Concentrate the mixture under reduced pressure to remove dioxane. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄. Extract with Ethyl Acetate (3 x 100 mL).

-

Validation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a white solid. Expected Yield: ~16.8 g (95%). ¹H NMR should confirm the presence of the Boc t-butyl protons at δ 1.45 ppm.

Step 2: Stereoselective Amidation

-

Initialization : Dissolve the Boc-protected acid (10.0 g, 43.6 mmol) in anhydrous Dichloromethane (DCM, 150 mL) under a nitrogen atmosphere. Cool to 0 °C.

-

Activation : Add EDC·HCl (10.0 g, 52.3 mmol) and HOBt (7.1 g, 52.3 mmol). Stir for 15 minutes to form the active ester.

-

Coupling : Add Dimethylamine hydrochloride (4.3 g, 52.3 mmol) followed by the slow addition of N,N-Diisopropylethylamine (DIPEA, 22.8 mL, 130.8 mmol).

-

Propagation : Stir at room temperature for 16 hours.

-

Validation : Quench with saturated aqueous NaHCO₃ (100 mL). Extract with DCM (2 x 100 mL). Wash organics with 1N HCl, brine, and dry over Na₂SO₄. Concentrate to yield tert-butyl (S)-2-(dimethylcarbamoyl)piperidine-1-carboxylate. Expected Yield: ~9.8 g (88%). Chiral HPLC must confirm ee > 99%.

Step 3: Deprotection and Isolation

-

Initialization : Dissolve the intermediate (9.0 g, 35.1 mmol) in DCM (40 mL).

-

Deprotection : Add Trifluoroacetic acid (TFA, 20 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.

-

Work-up : Concentrate the mixture under vacuum to remove TFA. Dissolve the residue in water (50 mL) and adjust to pH 11 using 2N NaOH.

-

Extraction : Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1, v/v) (4 x 50 mL).

-

Validation : Dry the combined organic layers over Na₂SO₄ and concentrate to yield (2S)-N,N-dimethylpiperidine-2-carboxamide as a pale yellow oil that may crystallize upon standing. Expected Yield: ~4.9 g (90%). Specific rotation [α]D²⁰ should be compared against literature standards to validate stereochemical integrity.

References

-

Title : Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor Source : PMC / NIH URL :[Link]

-

Title : Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide Source : The Royal Society of Chemistry (RSC) URL :[Link]

-

Title : The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride Source : MDPI URL : [Link]

-

Title : Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water Source : ACS Publications URL : [Link]

Sources

quantum chemical calculations for N,N-Dimethylpiperidine-2-carboxamide

An In-Depth Technical Guide to the Quantum Chemical Calculation of N,N-Dimethylpiperidine-2-carboxamide

Introduction: Bridging Structure and Function

N,N-Dimethylpiperidine-2-carboxamide belongs to the vast and pharmacologically significant class of piperidine derivatives.[1] The piperidine ring is a foundational scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[2][3] Specifically, piperidine carboxamides have been investigated for a range of biological activities, including as potential inhibitors for enzymes like Anaplastic Lymphoma Kinase (ALK) and as antagonists for receptors like CCR5.[3][4]

The molecule's bioactivity is inextricably linked to its three-dimensional structure and electronic properties. Key features, such as the conformation of the six-membered piperidine ring, the rotational barrier around the C-N amide bond, and the distribution of electron density, govern how it interacts with biological targets.[5][6] Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful in silico lens to elucidate these properties, offering insights that can accelerate drug discovery and development.[7][8]

This guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on N,N-Dimethylpiperidine-2-carboxamide. We will move beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and validated computational protocol.

The Computational Strategy: A Validated Workflow

A successful computational study is not a single calculation but a logical sequence of investigations, where each step validates the next. The overall workflow is designed to move from the foundational molecular geometry to a detailed understanding of electronic structure and reactivity.

Caption: A typical workflow for quantum chemical analysis.

Part 1: Foundational Geometric and Vibrational Analysis

The first and most critical step is to determine the most stable three-dimensional structure of the molecule. For N,N-Dimethylpiperidine-2-carboxamide, this is non-trivial due to two primary sources of conformational flexibility: the piperidine ring puckering and the rotation about the amide C-N bond.

-

Conformational Search & Geometry Optimization

-

Expertise & Experience (The "Why"): The piperidine ring typically adopts a low-energy chair conformation.[9] However, the substituents can exist in either axial or equatorial positions. Furthermore, the amide bond has a significant partial double-bond character due to resonance, leading to a substantial rotational barrier (15-23 kcal/mol) and distinct cis and trans conformers relative to the carbonyl group.[5][10] An initial optimization must account for these possibilities to locate the global minimum energy structure, which represents the most populated conformation of the molecule.

-

Authoritative Grounding (The "How"): Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size. The B3LYP functional, a hybrid functional, is widely used and has a proven track record for geometric and electronic properties of organic molecules.[7][11] We pair this with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.[12]

-

Experimental Protocol: Geometry Optimization

-

Build Initial Structures: Construct at least two initial guess structures: one with the carboxamide group equatorial to the piperidine chair and one with it in the axial position.

-

Software Input: Create an input file for a quantum chemistry package (e.g., Gaussian).

-

Keywords: Use the following keywords: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization to find the local energy minimum.

-

Execution: Run the calculation.

-

Analysis: Compare the final electronic energies of the optimized conformers. The structure with the lower energy is the more stable. The energy difference between conformers can be used to estimate their relative populations.

-

-

-

Vibrational Frequency Analysis

-

Trustworthiness (The "Why"): A true minimum on the potential energy surface has no imaginary frequencies. A frequency calculation serves as a crucial self-validation step to confirm that the optimized geometry is a stable structure and not a transition state (which would have one imaginary frequency). Additionally, it provides the zero-point vibrational energy (ZPVE) for more accurate energy comparisons and predicts the infrared (IR) and Raman spectra.[11][13]

-

Authoritative Grounding (The "How"): The calculation is performed on the optimized geometry from the previous step using the same level of theory (B3LYP/6-311++G(d,p)). The resulting harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) for better agreement with experiment.[11]

-

Experimental Protocol: Frequency Analysis

-

Input Geometry: Use the optimized coordinates from the previous step.

-

Software Input: Modify the input file.

-

Keywords: Use the following keywords: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a frequency calculation.

-

Execution: Run the calculation.

-

Analysis: Check the output file for imaginary frequencies. If none are present, the structure is a true minimum. The output will list the vibrational modes, their frequencies (cm⁻¹), and their IR intensities, which can be used to generate a theoretical spectrum. Key vibrations to note for this molecule include the C=O stretch (Amide I band, typically 1650-1700 cm⁻¹) and the N-H bend/C-N stretch (Amide II band, though absent here due to the tertiary amide).[8][12]

-

-

Part 2: Elucidating Electronic Properties and Reactivity

With a validated, low-energy structure, we can now probe the electronic landscape of the molecule. These calculations are typically performed as "single-point" energy calculations on the optimized geometry.

-

Frontier Molecular Orbital (FMO) Analysis

-

Expertise & Experience (The "Why"): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical descriptor of chemical stability; a larger gap implies higher stability and lower reactivity.[2][7]

-

Authoritative Grounding (The "How"): The HOMO and LUMO energies are standard outputs of the DFT calculation. These values can be used to calculate global reactivity descriptors.

-

Data Presentation: Electronic Properties

Parameter Description Typical Calculated Value (eV) E_HOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5 E_LUMO Energy of the Lowest Unoccupied Molecular Orbital 0.5 to 1.5 | HOMO-LUMO Gap | E_LUMO - E_HOMO; indicates chemical stability | 7.0 to 9.0 |

-

-

Molecular Electrostatic Potential (MEP) Mapping

-

Trustworthiness (The "Why"): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attack.[7][11]

-

Authoritative Grounding (The "How"): The MEP is calculated from the DFT results and mapped onto the electron density surface. Typically, red-to-yellow colors indicate negative potential (electron-rich, e.g., the carbonyl oxygen), while blue colors indicate positive potential (electron-poor, e.g., hydrogens on the piperidine ring).

-

Experimental Protocol: MEP Calculation

-

Input: Use the optimized geometry and the corresponding wavefunction file (checkpoint file in Gaussian).

-

Software Input: Use visualization software (e.g., GaussView, Chemcraft) to generate the surface.

-

Keywords (in main calculation): Add Pop=MK and IOp(6/50=1) to the calculation route section to ensure the potential is calculated correctly.

-

Analysis: Visually inspect the map. For N,N-Dimethylpiperidine-2-carboxamide, the most negative potential (red) is expected around the carbonyl oxygen, identifying it as the primary site for electrophilic attack or hydrogen bond acceptance.

-

-

-

Natural Bond Orbital (NBO) Analysis

-

Expertise & Experience (The "Why"): NBO analysis goes beyond simple orbital energies to describe bonding in terms of localized electron-pair "bonds." It is exceptionally useful for quantifying the resonance within the amide group. The key interaction is the delocalization of the nitrogen lone pair (n_N) into the antibonding pi orbital of the carbonyl group (π*_C=O). The stabilization energy (E(2)) associated with this interaction quantifies the strength of the amide resonance and its partial double-bond character.[14][15]

-

Authoritative Grounding (The "How"): NBO analysis is requested as an additional calculation step after the DFT optimization.

-

Experimental Protocol: NBO Analysis

-

Software Input: Add Pop=NBO to the route section of the input file.

-

Execution: Run the calculation.

-

Analysis: Search the output file for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis." Look for the donor-acceptor interaction between the nitrogen lone pair (LP(N)) and the antibonding C=O orbital (LP*(C,O)). The corresponding E(2) value will be significant (often >50 kcal/mol), providing quantitative evidence for the amide resonance.

-

-

Advanced Topic: Mapping the Amide Rotational Barrier

The rotation around the C-N bond is a critical dynamic process. Calculating the energy barrier for this rotation provides insight into the molecule's conformational flexibility.

Caption: Energy profile of amide bond rotation.

This is achieved via a "scan" calculation, where the dihedral angle defining the amide bond is systematically rotated, and the energy is optimized at each step. This maps the potential energy surface, revealing the transition state and the height of the energy barrier.[16]

Conclusion

The quantum chemical toolkit, when applied with scientific rigor, provides unparalleled insight into the structural and electronic nature of N,N-Dimethylpiperidine-2-carboxamide. By moving systematically from geometry optimization and vibrational validation to detailed analyses of molecular orbitals and charge distribution, researchers can build a comprehensive computational model of the molecule. These insights are invaluable for understanding its reactivity, intermolecular interactions, and ultimately, its potential as a pharmacologically active agent. The protocols and rationale outlined in this guide provide a robust foundation for such investigations, enabling scientists in drug development to make more informed decisions in the design of next-generation therapeutics.

References

-

An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway. National Center for Biotechnology Information. Available at: [Link]

-

Internal rotation about the C–N bond of amides. ScienceDirect. Available at: [Link]

-

ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. Available at: [Link]

-

Rearrangemements in Piperidine-Derived Nitrogen-Centered Radicals. A Quantum-Chemical Study. PubMed. Available at: [Link]

-

Spectral analysis and quantum chemical calculations of 4-(2-keto-1 -benzimidazolinyl) piperidine. Der Pharma Chemica. Available at: [Link]

-

Amide rotation trajectories probed by symmetry. Royal Society of Chemistry. Available at: [Link]

-

Vibrational spectroscopy and DFT calculations of di-amino acid cyclic peptides. Part I: Cyclo(Gly-Gly), cyclo(L-Ala-L-Ala) and cyclo(L-Ala-Gly) in the solid state and in aqueous solution. ResearchGate. Available at: [Link]

-

An approach of quantum chemical methods for the development and substantiation of the structure of new piperidine compounds. ResearchGate. Available at: [Link]

-

Rotation around aromatic amide bonds. ResearchGate. Available at: [Link]

-

Synthesis of 1-Piperoylpiperidine Investigated Through Spectroscopy, Quantum Computation, Pharmaceutical Activity, Docking and MD Simulation Against Breast Cancer. Taylor & Francis Online. Available at: [Link]

-

Vibrational spectroscopy and DFT calculations of di-amino acid cyclic peptides. Part I: cyclo(Gly-Gly), cyclo(L-Ala-L-Ala) and cyclo(L-Ala-Gly) in the solid state and in aqueous solution. GALA - Greenwich Academic Literature Archive. Available at: [Link]

-

Tailoring NLO properties of piperidine-4-carboxylic acid hydrochloride crystals via shockwave engineering: experimental validation and DFT insights. ResearchGate. Available at: [Link]

-

In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. National Center for Biotechnology Information. Available at: [Link]

-

Amide Bond Rotation Definition. Fiveable. Available at: [Link]

-

Conformational Analysis. San Diego State University. Available at: [Link]

-

N,n-dimethylpiperazine-2-carboxamide (C7H15N3O). PubChemLite. Available at: [Link]

-

Dependence of Amide Vibrations on Hydrogen Bonding. University of Pittsburgh. Available at: [Link]

-

Amide-I and -II Vibrations of the Cyclic β-Sheet Model Peptide Gramicidin S in the Gas Phase. Fritz Haber Institute. Available at: [Link]

-

Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Defense Technical Information Center. Available at: [Link]

-

Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][16][17] naphthyridine-6(5H),8-dione (MBCND). ResearchGate. Available at: [https://www.researchgate.net/publication/374824578_Synthesis_DFT_calculations_electronic_structure_electronic_absorption_spectra_natural_bond_orbital_NBO_and_nonlinear_optical_NLO_analysis_of_the_novel_5-methyl-8H-benzo[h]chromeno[23-b][4]naphthyridi]([Link]4]naphthyridi)

-

Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. ScienceDirect. Available at: [Link]

-